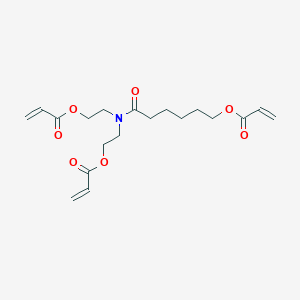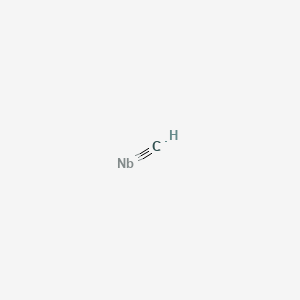
Aminated Multilayer Nb2C MXenes
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium carbide is an extremely hard refractory ceramic material, commercially used in tool bits for cutting tools. It is usually processed by sintering and is a frequent additive as a grain growth inhibitor in cemented carbides. It has the appearance of a brown-gray metallic powder with a purple lustre and is highly corrosion-resistant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Niobium carbide can be synthesized by heating niobium oxide in a vacuum at 1800°C and adding coke . Another method involves the direct carburization of rolled metallic niobium in an atmosphere of an argon and ethylene gas mixture . Additionally, a one-pot synthesis of niobium carbide nanoparticles can be achieved using niobium oxide, potassium carbonate, and mesoporous carbon .
Industrial Production Methods: Industrial production of niobium carbide typically involves high-temperature processes such as vacuum heating and carburization. The use of chemical vapor deposition to create a layer of niobium carbide is also common .
Analyse Des Réactions Chimiques
Types of Reactions: Niobium carbide undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Niobium carbide can oxidize at temperatures between 200-800°C in air.
Reduction: It can be reduced using hydrogen gas at high temperatures.
Substitution: Niobium carbide can react with other carbides or nitrides to form mixed compounds.
Major Products Formed:
Oxidation: Niobium oxide.
Reduction: Pure niobium.
Substitution: Mixed carbides or nitrides.
Applications De Recherche Scientifique
Niobium carbide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its high stability and reactivity.
Biology and Medicine: Investigated for potential use in biomedical implants due to its biocompatibility and hardness.
Mécanisme D'action
The mechanism by which niobium carbide exerts its effects involves the formation of strong covalent bonds between niobium and carbon atoms. This results in a highly stable and hard material. In catalytic applications, niobium carbide provides active sites for chemical reactions, enhancing reaction rates and selectivity .
Comparaison Avec Des Composés Similaires
- Tantalum carbide
- Titanium carbide
- Vanadium carbide
- Molybdenum carbide
Comparison: Niobium carbide is unique due to its combination of high hardness, corrosion resistance, and stability at high temperatures. Compared to tantalum carbide, niobium carbide has a lower density and is more cost-effective. Titanium carbide and vanadium carbide have similar hardness but differ in their chemical stability and reactivity. Molybdenum carbide is known for its catalytic properties but lacks the same level of hardness as niobium carbide .
Propriétés
Formule moléculaire |
CHNb |
|---|---|
Poids moléculaire |
105.925 g/mol |
Nom IUPAC |
methylidyneniobium |
InChI |
InChI=1S/CH.Nb/h1H; |
Clé InChI |
UNASZPQZIFZUSI-UHFFFAOYSA-N |
SMILES canonique |
C#[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


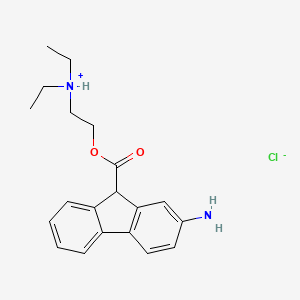
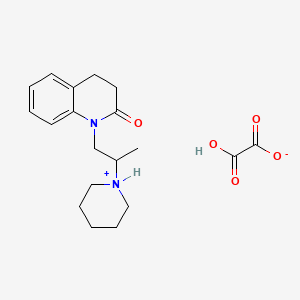


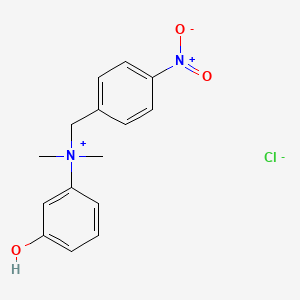
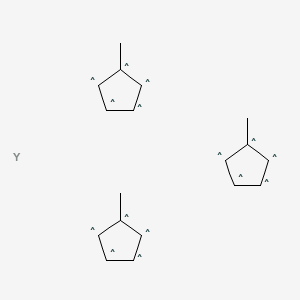
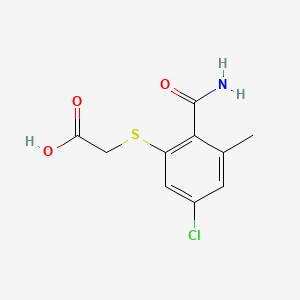

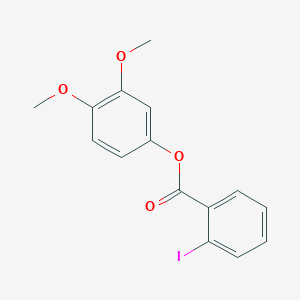
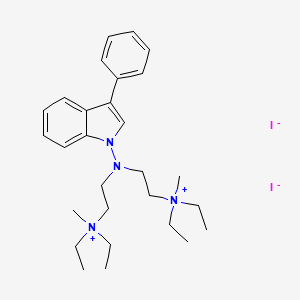
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)
